molecular formula C7H11BrClN3 B2916229 2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride CAS No. 2172586-53-5

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride

Cat. No. B2916229
CAS RN: 2172586-53-5
M. Wt: 252.54
InChI Key: IKKNJSXMUQEOJO-UHFFFAOYSA-N
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Description

2-(5-Bromopyrimidin-2-yl)propan-2-amine hydrochloride, also known as BRD6989, is a chemical compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

Selective Amination Processes

The selective amination of polyhalopyridines catalyzed by palladium complexes is a pivotal reaction for the synthesis of aminated pyridines, which are crucial intermediates in the development of pharmaceuticals and agrochemicals. For instance, Ji, Li, and Bunnelle (2003) showcased a methodology that predominantly yields 5-amino-2-chloropyridine with excellent chemoselectivity, highlighting the efficiency of palladium-xantphos complexes in these transformations (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).

Synthesis of Heterocyclic Derivatives

The synthesis of thiazolo[4,5‐d]pyrimidine derivatives from bromo-substituted aminopyrimidines by Bakavoli, Nikpour, and Rahimizadeh (2006) exemplifies the versatility of bromopyrimidines in constructing complex heterocycles. This process involves sequential treatment with ethanolic ammonia and secondary amines, followed by reactions with isothiocyanates, demonstrating the potential of these methodologies in generating novel heterocyclic structures with potential biological activity (M. Bakavoli, M. Nikpour, & M. Rahimizadeh, 2006).

Regioselective Displacement Reactions

Research into regioselective displacement reactions, such as the study by Doulah et al. (2014), provides insight into the reaction mechanisms and product distribution when bromo-substituted pyrimidines are treated with ammonia. This work not only enhances our understanding of the chemical reactivity of such compounds but also aids in the design of more efficient synthetic routes for the preparation of aminated pyrimidines (A. Doulah et al., 2014).

Development of Metal-Complexing Molecular Rods

The preparation of brominated bipyridines and bipyrimidines by Schwab, Fleischer, and Michl (2002) serves as an example of the foundational work necessary for the construction of metal-complexing molecular rods. These compounds are integral to the development of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation processes (P. Schwab, F. Fleischer, & J. Michl, 2002).

properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.ClH/c1-7(2,9)6-10-3-5(8)4-11-6;/h3-4H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNJSXMUQEOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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